2,4,6-Trichlorophenol

Catalog No.
S594320
CAS No.
88-06-2
M.F
C6H3Cl3O
C6H2Cl3OH
M. Wt
197.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trichlorophenol

CAS Number

88-06-2

Product Name

2,4,6-Trichlorophenol

IUPAC Name

2,4,6-trichlorophenol

Molecular Formula

C6H3Cl3O
C6H2Cl3OH

Molecular Weight

197.4 g/mol

InChI

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H

InChI Key

LINPIYWFGCPVIE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)O)Cl)Cl

solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)
0.00 M
In water, 500 mg/L at 25 °C
525 g/100 g acetone; 113 g/100 g benzene; 37 g/100 g carbon tetrachloride; 335 g/100 g diacetone alcohol; 400 g/100 g denatured alcohol formula; 525 g/100 g methanol; 163 g/100 g pine oil; 16 g/100 g Stoddard solvent; 100 g/100 g toluene; 37 g/100 g turpentine
Soluble in ethanol, ethyl ether, acetic acid
Solubility in water, g/l at 20 °C: 0.8 (very poor)

Synonyms

1,3,5-trichloro-2-hydroxybenzene, 2,4,6-trichloro-1-hydroxybenzene, 2,4,6-trichlorophenol, 2,4,6-trichlorophenol, 14C-labeled, 2,4,6-trichlorophenol, copper(+1) salt, 2,4,6-trichlorophenol, copper(+2) salt, 2,4,6-trichlorophenol, nickel(+2) salt, 2,4,6-trichlorophenol, potassium salt, 2,4,6-trichlorophenol, sodium salt, 2,4,6-trichlorophenol, Zn salt, phenol, 2,4,6-trichloro-, sodium 2,4,6-trichlorophenoxide, trichlorophenol, 2,4,6-

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)Cl

The exact mass of the compound 2,4,6-Trichlorophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)0.00 min water, 500 mg/l at 25 °c525 g/100 g acetone; 113 g/100 g benzene; 37 g/100 g carbon tetrachloride; 335 g/100 g diacetone alcohol; 400 g/100 g denatured alcohol formula; 525 g/100 g methanol; 163 g/100 g pine oil; 16 g/100 g stoddard solvent; 100 g/100 g toluene; 37 g/100 g turpentinesoluble in ethanol, ethyl ether, acetic acidsolubility in water, g/l at 20 °c: 0.8 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2165. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. It belongs to the ontological category of trichlorophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

2,4,6-Trichlorophenol (2,4,6-TCP) is a highly symmetric, chlorinated aromatic compound widely utilized as an essential synthetic intermediate in agrochemical manufacturing and as a rigorously defined analytical standard in environmental monitoring. Characterized by its three chlorine substituents at the ortho and para positions, this compound exhibits a significantly lower pKa than many of its structural isomers, rendering it highly reactive in etherification and amination pathways [1]. In industrial procurement, 2,4,6-TCP is primarily sourced as the non-negotiable precursor for the broad-spectrum fungicide prochloraz, where its specific substitution pattern dictates the biological activity of the final active ingredient [2]. Additionally, its established toxicity profile and recalcitrance make it a mandatory target analyte in global water quality and solid waste testing frameworks, such as US EPA Method 8270 [3].

Substituting 2,4,6-TCP with closely related analogs, such as 2,4-Dichlorophenol (2,4-DCP) or the isomer 2,4,5-Trichlorophenol (2,4,5-TCP), fundamentally compromises both downstream synthesis and analytical compliance. In agrochemical production, replacing 2,4,6-TCP with an isomer alters the steric and electronic landscape of the resulting phenoxy ether intermediate, failing to produce the precise 2,4,6-trichlorophenoxy moiety required for prochloraz to effectively inhibit fungal ergosterol biosynthesis [1]. In environmental and analytical workflows, generic substitution is equally unviable; 2,4,6-TCP possesses a distinct pKa (6.35) compared to 2,4,5-TCP (7.37), which dictates fundamentally different pH-dependent solubility, extraction recoveries, and chromatographic retention times [2]. Consequently, utilizing an alternative chlorophenol in EPA-mandated calibrations will result in immediate quality control failure and invalid data reporting[3].

Prochloraz Precursor Specificity

In the industrial manufacturing of the imidazole fungicide prochloraz, 2,4,6-TCP serves as the obligate starting material. The synthesis initiates with a Williamson ether reaction where 2,4,6-TCP is deprotonated and reacted with 1,2-dichloroethane [1]. The exact 2,4,6-chlorination pattern is strictly required to form the N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine intermediate. Utilizing 2,4-DCP or 2,4,5-TCP as a substitute yields structurally divergent active pharmaceutical ingredients that fail to properly bind to the iron atom of fungal cytochrome P450 sterol 14α-demethylase [2].

Evidence DimensionDownstream Active Ingredient Structural Fidelity
Target Compound Data2,4,6-TCP yields the active 2,4,6-trichlorophenoxy moiety required for prochloraz efficacy.
Comparator Or Baseline2,4-DCP or 2,4,5-TCP yields inactive or non-compliant structural analogs.
Quantified Difference100% loss of target API structural compliance when substituted.
ConditionsIndustrial multi-step synthesis (etherification followed by amination and imidazole condensation).

Procurement teams sourcing precursors for prochloraz must strictly specify the 2,4,6-isomer to ensure the final product meets regulatory and biological efficacy standards.

pH-Dependent Speciation and Extraction

The symmetrical substitution of chlorine atoms in 2,4,6-TCP significantly enhances its acidity compared to its isomers and less chlorinated analogs. 2,4,6-TCP exhibits a pKa of 6.35, whereas 2,4,5-TCP has a pKa of 7.37 and 2,4-DCP has a pKa of 7.87 [1]. This quantitative difference means that at a neutral pH of 7.0, 2,4,6-TCP exists predominantly as the highly soluble phenolate anion, while 2,4,5-TCP and 2,4-DCP remain largely in their neutral, hydrophobic forms. This necessitates specific acidification protocols (e.g., pH 2) during solid-phase extraction (SPE) to ensure high recovery yields for 2,4,6-TCP .

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa = 6.35 (Predominantly anionic at pH 7).
Comparator Or Baseline2,4,5-TCP (pKa = 7.37) and 2,4-DCP (pKa = 7.87).
Quantified Difference~1.0 to 1.5 pH unit difference, shifting the ionization equilibrium drastically at neutral pH.
ConditionsAqueous solution at standard temperature and pressure.

Analytical and environmental chemists must account for this specific pKa when designing extraction protocols, as generic methods optimized for other chlorophenols will result in poor recovery of 2,4,6-TCP.

Advanced Oxidation Recalcitrance Benchmarking

In the evaluation of novel wastewater remediation technologies, 2,4,6-TCP provides a highly specific kinetic benchmark due to its intermediate resistance to oxidation. In electro-Fenton degradation studies, the pseudo-first-order degradation rate constants follow a distinct sequence based on chlorine content and position. 2,4,6-TCP degrades more slowly than 2,4-DCP but significantly faster than fully chlorinated pentachlorophenol (PCP) [1]. This predictable, intermediate kinetic behavior makes 2,4,6-TCP an optimal model pollutant for calibrating the oxidative strength of new catalytic membranes and hydroxyl radical generation systems[2].

Evidence DimensionPseudo-first-order degradation rate in electro-Fenton systems
Target Compound DataIntermediate degradation rate constant.
Comparator Or Baseline2,4-DCP (faster degradation) and Pentachlorophenol (slower degradation).
Quantified DifferenceDegradation rate sequence: 2,4-DCP > 2,4,6-TCP > PCP > 4-CP.
ConditionsElectro-Fenton degradation in aqueous solution with Fe2+/Fe3+ catalysts.

Researchers developing water treatment catalysts should select 2,4,6-TCP to prove their system's efficacy against moderately recalcitrant, multi-chlorinated organics without the extreme intractability of PCP.

EPA Method 8270 Compliance

2,4,6-TCP is a strictly regulated environmental pollutant and a mandated target analyte in US EPA Method 8270 for semivolatile organic compounds. It requires precise chromatographic separation and mass spectrometric identification using primary characteristic ions at m/z 196 and 198 [1]. Because its retention time and mass fragmentation pattern are unique, it cannot be substituted by other trichlorophenol isomers in calibration mixes. Laboratories must procure high-purity 2,4,6-TCP standards (often alongside 13C6-labeled internal standards) to pass daily calibration verification and ensure legally defensible reporting of solid waste and groundwater contamination .

Evidence DimensionRegulatory Calibration Compliance
Target Compound DataMandated target with specific primary ions (m/z 196, 198) and retention time.
Comparator Or BaselineIsomers like 2,4,5-TCP or analogs like 2,4-DCP.
Quantified DifferenceAbsolute requirement; substitution yields 0% compliance with EPA Method 8270 calibration criteria for the 2,4,6-TCP target.
ConditionsGC/MS analysis under EPA Method 8270D parameters.

Environmental testing facilities must procure exact 2,4,6-TCP analytical standards to maintain laboratory accreditation and comply with federal environmental monitoring laws.

Industrial Synthesis of Prochloraz

2,4,6-TCP is the non-negotiable starting material for synthesizing the broad-spectrum imidazole fungicide prochloraz. Its specific symmetrical chlorination pattern is essential for the downstream Williamson ether synthesis and subsequent amination steps that form the active pharmaceutical ingredient [1].

Environmental Analytical Standards & Calibration

Due to its status as a priority pollutant and disinfection byproduct, high-purity 2,4,6-TCP is required for calibrating GC/MS instruments in environmental testing laboratories. It is essential for compliance with US EPA Methods 8270 and 528 for analyzing semivolatile organics and phenols in water and soil [2].

Advanced Oxidation Process Benchmarking

In environmental engineering research, 2,4,6-TCP serves as a standard model compound for evaluating the degradation efficiency of novel AOPs, such as electro-Fenton and photocatalytic systems. Its intermediate recalcitrance provides a more rigorous test than 2,4-DCP while being more manageable than pentachlorophenol [3].

Physical Description

2,4,6-trichlorophenol appears as yellow to pinkish-orange needles or orange fluffy solid. Strong phenolic odor. (NTP, 1992)
COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Crystals from ligroin
Yellow flakes
Orthorhombic needles from acetic acid

XLogP3

3.7

Boiling Point

475 °F at 760 mm Hg (NTP, 1992)
246.0 °C
249 °C
246 °C

Flash Point

99 °C c.c.

Density

1.675 at 77 °F (NTP, 1992)
1.4901
Density (at 25 °C): 1.7 g/cm³

LogP

3.69 (LogP)
log Kow = 3.69
3.7

Odor

Strong phenolic odor

Melting Point

157.1 °F (NTP, 1992)
69.0 °C
69.5 °C
69 °C

UNII

MHS8C5BAUZ

Related CAS

2591-21-1 (potassium salt)
3784-03-0 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: 2,4,6-Trichlorophenol is a colorless to yellow solid. It has a phenol like taste. It is slightly soluble in water. USE: 2,4,6-Trichlorophenol is used in the manufacture of the fungicide Prochlora. It may also be used as a wood and glue preservative or for anti-mildew treatment. When chlorine is used to disinfect water, 2,4,6-trichlorophenol can be produced. In the bleaching process in pulp and paper mills, 2,4,6-trichlorophenol may be released. EXPOSURE: Exposure to 2,4,6-trichlorophenol can be from inhalation, ingestion, or eye or skin contact. If 2,4,6-trichlorophenol is released to the environment, it may be broken down in air. Small amounts of it will evaporate from soil and water surfaces. It is expected to have moderate to low mobility in soil. It is expected to have moderate to high build up in aquatic organisms. Microbes in water and soil will break down 2,4,6-trichlorophenol quickly. RISK: Breathing 2,4,6-trichlorophenol can irritate the nose, throat and lungs causing coughing and shortness of breath. Higher inhalation exposure may cause restlessness, weakness, rapid breathing, tremors, shaking, seizures, coma and even death. Skin contact can cause severe irritation and burn. Eye contact can cause irritation with possible eye damage. The International Agency for Research on Cancer decided that combined exposure to polychlorophenols and their sodium salts is possibly carcinogenic to humans. This class of chemicals includes 2,4,6-trichlorophenol. The decision was based on limited evidence for cancer in humans exposed to combinations of several chemicals in the class and mixed evidence of cancer in studies of laboratory animals exposed to individual chemicals in the class. The mixed evidence in laboratory animals included evidence suggesting lack of carcinogenicity for 2.4-dichlorophenol, inadequate evidence for 2,4,5-trichlorophenol, limited evidence for 2,4,6-trichlorophenol and sufficient evidence for pentachlorophenol. The EPA IRIS program decided that 2,4,6-trichlorophenol is a probable human carcinogen based on no human evidence and sufficient evidence of carcinogenicity in laboratory animals. The U.S. National Toxicology Program 13th Report on Carcinogens decided that 2,4,6-trichlorophenol is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in laboratory animals. (SRC)

Pharmacology

2,4,6-Trichlorophenol is a synthetic, colorless crystalline solid that is slightly soluble in water and soluble in organic solvents. It has been used primarily in pesticide formulations and as a wood preservative, although most uses have been cancelled in the US. When heated to decomposition, 2,4,6-trichlorophenol emits toxic and corrosive fumes of hydrochloric acid and other toxic gases. Exposure of humans to 2,4,6-trichrophenol via inhalation has been reported to cause respiratory effects, altered pulmonary function and pulmonary lesions. It is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Mutagens

Mechanism of Action

It has been suggested that the mechanism of action of 2,4,6-trichlorophenol is interference with mitochondrial oxidative phosphorylation and inhibition of cytochrome p450-dependent mixed-function oxidases.
Pentachlorophenol, uncoupler of mitochondrial oxidative phosphorylation, disturbed rat liver microsomal detoxification functions by inhibition of terminal oxygenation enzyme p450. Lower concn gave shift in detoxification of aromatic amines from C- to N-oxygenatioN. 2,4,6-T is similar.
The induction of forward mutation to 6-thioguanine resistance in V79 Chinese hamster cells by six different chlorophenols was examined. Chlorophenols examined in this study included: pentachlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,5-trichlorophenol, 2,4,6-trichlorophenol, and 2,3,4,6-tetrachlorophenol. Cells were plated in 9 mL of medium and cultured for 24 hours. The test chemical was added to the dishes in 1 mL of medium to give the desired concentration. The following dose ranges were tested: 2,4-dichlorophenol, 12.5 to 50 ug/mL; 2,6-dichlorophenol, 125 to 500 ug/mL; 2,4,5-trichlorophenol, 6.25 to 50 ug/mL; 2,4,6-trichlorophenol, 12.5 to 100 ug/mL; 2,3,4,6-tetrachlorophenol, 12.5 to 100 ug/mL; pentachlorophenol, 6.25 to 50 ug/mL. Each of the chlorophenols tested reduced the plating efficiency in a dose dependent manner. This cytotoxic effect can be attributed to the ability of pentachlorophenol and other chlorophenols to inhibit oxidative phosphorylation. None of the chlorophenols produced significant increases in the frequency of 6-thioguanine resistant mutants. However, the apparent lack of induction of gene mutation by chorophenols does not necessarily mean the lack of genotoxicity of these chemicals.

Vapor Pressure

1 mm Hg at 169.7 °F ; 5 mm Hg at 222.6° F (NTP, 1992)
0.01 mmHg
0.008 mm Hg at 25 °C
Vapor pressure, Pa at 76.5 °C: 133

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

The 2,4,6-trichlorophenol produced as an intermediate product in the technical production of chloranil contained uP to 10.5 mg/kg of a mixture of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxin, but was free of any 2,3,7,8-tetrachlorodibenzo-p-dioxin.
1,3,6,8-Tetrachlorodibenzo-para-dioxin and 2,3,7-trichlorodibenzo-para-dioxin were found in a sample of 2,4,6-trichlorophenol at levels of 49 and 93 mg/kg, respectively. ... And tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol.
In a Swedish sample of 2,4,6-trichlorophenol, 1.5 mg/kg 2,3,7,8-tetrachlorodibenzofuran was found, as well as 17.5, 36 and 4.8 mg/kg penta-, hexa- and heptachlordibenzofurans; less than 3 mg/kg polychlorinated dibenzo-para-dioxins were found.

Other CAS

88-06-2

Wikipedia

2,4,6-Trichlorophenol

Biological Half Life

0.27 Days
The concentration of 2,4,6-trichlorophenol was measured in the blood and various other tissues of the rat after ip administration of the compound at 25 mg/kg body weight. The highest concentration, 329 + or - 117 nmol per gram of tissue/, was found in the kidney. Half-times were between 1.4 and 1.8 hr in the blood, brain, fat, kidney, liver and muscle.

Use Classification

Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

In the chlorination of 2,4-dichlorophenol it has been found that traces of amine, onium salts, or triphenylphosphine oxide are excellent catalysts to further chlorination by chlorine in the ortho position with respect to the hydroxyl function. During chlorination (80 °C, without solvent) these catalysts cause traces of 2,4,5-trichlorophenol (~500 - 1000 ppm) to be transformed into tetrachlorophenol. Thus these techniques leave no 2,4,5-trichlorophenol in the final product, yielding a 2,4,6-trichlorophenol of outstanding quality.
Chlorination of 2,6-dichlorophenol by chlorine at 70.C gives a yield of only 85%. Fifteen percent of the mixture is made up of 2,4,5,6,6-pentachloro-2-cyclohexen-1-one ... To avoid the formation of this kind of by-product, a direct attack by chlorine in the para position must be encouraged. This can be achieved by using catalysis based on a strong acid, or on a sulfur, an amine, or an onium salt. The yields can go as high as 98%.
Prepared by direct chlorination of phenol.
... Trichlorophenols are made industrially by chlorination of phenol with chlorine gas in a melt in cast-iron reactors. The isomer distribution in the product may be adjusted to market demands by the chlorination level and by recycling various intermediates. The yield, based on chlorine and phenol, is greater than 95 %. /Trichlorophenols/
Addition of chlorine to phenol at 65 to 130 °C and 1.3 atmospheres with an aluminum chloride catalyst. The products (2,4,6-trichlorophenol, 2,3,4,6-tetrachlorophenol and pentachlorophenol) are separated by batch vacuum distillation.

General Manufacturing Information

Phenol, 2,4,6-trichloro-: ACTIVE
2,4,6-Trichlorophenol was /first/ prepared in 1836. Commercial production of 2,4,6-trichlorophenol in the USA was first reported in 1950.
... Highly toxic polychlorinated dibenzo-p-dioxins may be formed during the chemical synthesis of some chlorophenols, and the amount of contaminant formed is dependent upon the temperature and pressure control of the reaction. /Chlorinated phenols/
Production of this chemical was discontinued in 1975 by the Dow Chemical Company, the only manufacturer of 2,4,6-trichlorophenol in the United States, because of the high cost of removing highly toxic dioxin impurities.
2,4,6-Trichlorophenol is not produced in the US.

Analytic Laboratory Methods

Method: DOE OH100R; Procedure: high performance liquid chromatography with ultraviolet absorbance detection; Analyte: 2,4,6-trichlorophenol; Matrix: leachates and aqueous liquid-waste samples; Detection Limit: 0.46 mg/L.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4,6-trichlorophenol; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 23 ug/L.
Method: EPA-EAD 604; Procedure: gas chromatography with flame ionization detector/electron capture detector; Analyte: 2,4,6-trichlorophenol; Matrix: water; Detection Limit: 0.64 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4,6-trichlorophenol; Matrix: water; Detection Limit: 10 ug/L.
For more Analytic Laboratory Methods (Complete) data for 2,4,6-TRICHLOROPHENOL (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

In tissue samples detected by gas chromatography/electrochemical detection, limit of detection 0.1 ug/kg. In muscle, fat, liver and kidney tissue detected by gas chromatography/electrochemical detection, limit of detection 50 ug/kg. In rat urine detected by gas chromatography/electrochemical detection, limit of detection 10 ug/L.
A method is described for the confirmation of chlorophenols in human urine. Hydrolyzed urine samples were analyzed by gas chromatography & liq chromatography with electrochemical detection & results compared. It is sensitive for chlorophenols at low ppb range. /Chlorophenols/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable up to its melting point
Stable under recommended storage conditions.

Successful application of municipal domestic wastewater as a co-substrate in 2,4,6-trichlorophenol degradation

Jianguang Wang, Zhirong Sun
PMID: 33971410   DOI: 10.1016/j.chemosphere.2021.130707

Abstract

Wastewater containing 2,4,6-trichlorophenol (2,4,6-TCP) is highly toxic and causes harmful effects on aquatic ecosystems and human health. In this study, wastewater containing high levels of 2,4,6-TCP was successfully co-metabolized by introducing municipal domestic wastewater (MDW) as the co-catabolic carbon source. The concentration of degraded 2,4,6-TCP increased from 0 to 208.71 mg/L by adjusting the influent MDW volume during a 150-day-long operation. An MDW dose of 500 mL was found optimal, with an average concentration of 250 mgCOD/L. Unlike the long-term experiment, changing the MDW adding mode in a typical cycle further increased the concentration of 2,4,6-TCP removed to 317 mg/L. The main MDW components, such as the sugars, VFAs, and slowly biodegradable organic substances, improved 2,4,6-TCP degradation, achieving a TOC removal efficiency of 90.98% and a dechlorination efficiency of 100%. The MDW level did not change the 2,4,6-TCP degradation rate (μ
) in a typical cycle compared to the single carbon source, and the μ
remained at a high level of 50 mg 2,4,6-TCP/h. Macrogenetic analysis demonstrated that MDW addition promoted the growth of 43 bacterial genera (41.49%) responsible for 2,4,6-TCP degradation and intermediates' metabolism. The key genes for 2,4,6-TCP metabolism (pcpA, chqB, mal-r, pcaI, pcaF, and fadA) were detected in the activated sludge, which were distributed among the 43 genera. To conclude, this study proposes a new carbon source for co-metabolism to treat 2,4,6-TCP-polluted wastewater.


Photochemical reactions between superoxide ions and 2,4,6-trichlorophenol in atmospheric aqueous environments

Mengyu Zhu, Jun Lu, Yijun Zhao, Zhi Guo, Yadong Hu, Ying Liu, Chengzhu Zhu
PMID: 33862361   DOI: 10.1016/j.chemosphere.2021.130537

Abstract

The superoxide anion radical (O
) is an important reactive oxygen species (ROS), and participates in several chemical reactions and biological processes. In this report, O
was produced by irradiating riboflavin in an O
-saturated solution by ultraviolet light with a maximum emission at 365 nm. And the contribution of O
to 2, 4, 6-trichlorophenol (2, 4, 6-TCP) was investigated by a combination of laser flash photolysis (LFP) and UV light steady irradiation technique. The results of steady-state experiments showed that the photochemical decomposition efficiency of 2, 4, 6-TCP decreased with the increase of the initial concentration of TCP, while the increase of pH and riboflavin concentration promoted the photochemical reaction. The second-order rate constant of the reaction of the superoxide anion radical with 2, 4, 6-TCP phenoxyl radical (TCP
) was (9.9 ± 0.9) × 10
L mol
s
determined by laser flash photolysis techniques. The dechlorination efficiency was 61.5% after illuminating the mixed solution with UV light for 2 h. The conversion of 2, 4, 6-trichlorophenol was accompanied by the reductive dechlorination process induced by superoxide ions. The main steady products of the photochemical reaction of 2, 4, 6-TCP with O
were 2, 6-dichlorophenol (DCP), 2, 6-dichloro-1, 4-benzoquinone (DCQ) and 2, 6-dichlorohydroquinone (DCHQ). The addition process was the preferred process in the total reaction of superoxide ions with 2, 4, 6-TCP phenoxyl radical. These results indicated that the reaction of 2, 4, 6-TCP with O
was a potential conversion pathway and contribute to atmospheric aqueous phase chemistry.


Synthesis and characterization of chitosan-supported Fe

Jannatun Zia, Ufana Riaz, Elham S Aazam
PMID: 33934307   DOI: 10.1007/s11356-021-14094-z

Abstract

The present study reports the design of heterogeneous photocatalytic system using Fe
O
with chitosan (CS) as a matrix for the sonophotocatalytic degradation of 2,4,6-trichlorophenol (2,4,6-TCP). CS was chosen as a polymer matrix as it is abundant in nature, eco-friendly, and can be easily processed into microparticles, nanofibers, as well as nanoparticles and shows the tendency of adhesion towards a vast range of solid substrates besides serving as a chelating agent toward metallic oxides. The nanohybrids were characterized via Fourier transformation infrared spectrum (FT-IR), X-ray diffraction (XRD), scanning electron microscopy coupled with electron dispersive spectrum (SEM-EDS), thermogravimetric analysis (TGA), and UV-visible diffuse reflectance (UV-Vis-DRS) analyses. Infrared spectroscopy (IR) studies confirmed synergistic interaction between Fe
O
and CS. The XRD measurements confirmed the crystalline morphology while SEM revealed formation of rod-like structures. The TGA studies confirmed higher thermal stability of CS/Fe
O
as compared to pure CS. The optical band gap for CS and CS/Fe
O
was calculated to be 3 eV and 2.25 eV, respectively, from diffuse reflectance spectral (DRS) studies. Rapid photocatalytic degradation of 2,4,6-TCP was observed under UV light irradiation in presence of CS and CS/Fe
O
nanohybrids which revealed 83.19% and 95.20% degradation within a short span of 60 min. The degraded fragments were identified using liquid chromatography-mass spectrometry (LC-MS). The present study on the development of ecofriendly nanohybrid photocatalyst is expected to provide experimental basis for the future development of CS-based photocatalysts which can be easily processed into membranes/filters for the industrial scale degradation of toxic organic pollutants.


SlMYB14 promotes flavonoids accumulation and confers higher tolerance to 2,4,6-trichlorophenol in tomato

Zhenjun Li, Rihe Peng, Quanhong Yao
PMID: 33487333   DOI: 10.1016/j.plantsci.2020.110796

Abstract

Flavonoids are small molecular secondary metabolites, which have a variety of biological functions. Transcriptional regulations of key enzyme genes play critical roles in the flavonoid biosynthesis. In this study, an R2R3-MYB transcription factor gene, SlMYB14, was isolated from tomato and characterized. The nucleus-localized SlMYB14 functions as a transcriptional activator in yeast. The expression of SlMYB14 could be induced by methyl jasmonic acid, wounding and ABA. SlMYB14 works downstream of SlMYC2 in the jasmonate signaling pathway. Overexpression of SlMYB14 under the control of CaMV35S promoter in tomato led to increased accumulation of flavonoids. RNA-sequencing analysis revealed that the transcript levels of several structural genes associated with flavonoid biosynthesis were up-regulated in transgenic tomato plants. Gel-shift assays confirmed that SlMYB14 protein could bind to the promoter regions of SlPAL genes. It was also found that overexpression of SlMYB14 improved the tolerance of transgenic plants to 2,4,6-trichlorophenol (2,4,6-TCP), an environmental organic pollutant which could cause serious oxidative damage to plant. These results suggest that SlMYB14 participates in the regulation of flavonoid biosynthesis and might play a role in maintaining reactive oxygen species homeostasis in plant. SlMYB14 gene also has the potential to contribute to the phytoremediation of 2,4,6-TCP-contaminated soils.


Degradation of 2,4,6-trichlorophenol in aqueous systems through the association of zero-valent-copper-mediated reduction and UVC/H

Larissa Pinheiro de Souza, Cátia Alexandra Leça Graça, Antonio Carlos S C Teixeira, Osvaldo Chiavone-Filho
PMID: 33420930   DOI: 10.1007/s11356-020-11885-8

Abstract

The presence of toxic chlorinated compounds in drinking water, generated during the disinfection step in water treatment plants, is of great concern for public health. In the present study, the performance of the UVC/H
O
process, preceded by zero-valent-copper reduction, was evaluated for degrading 2,4,6-trichlorophenol (TCP). With this aim, the oxidation performed alone or in combination with the pre-reductive step was evaluated regarding TCP concentration over time, removal rate, mineralization, and toxicity to Vibrio fischeri, as well as oxidant dosage and the effect of water matrix. The UV/H
O
process achieved fast (k
= 1.4 min
) and complete TCP degradation, as well as important mineralization (40.4%), with best results obtained for initial H
O
concentration of 0.056 mmol L
. Coupling of reductive and oxidative processes intensified contaminant mineralization, due to the synergistic effect of copper ions leached in the reductive process, particularly Cu(I), providing an additional route of H
O
activation for generating HO
radicals (photo-Fenton-like process). High toxicity removals and increased mineralization could be successfully accomplished by the combined processes even in tap water, which is a clear advantage for practical application.


Effects of 2,4,6-trichlorophenol and its intermediates on acute toxicity of sludge from wastewater treatment and functional gene expression

Yu Li, Yanfei Li, Baodan Jin, Ke Zhang, Lan Wang, Jianguo Zhao
PMID: 33412498   DOI: 10.1016/j.biortech.2020.124627

Abstract

Considering the extensive usage of chlorophenols as well as their refractory and toxic characteristics, 2,4,6-trichlorophenol (2,4,6-TCP) and its metabolic intermediates that cause the acute toxicity of sludge were comprehensively evaluated using a bioassay including Photobacterium phosphoreum in a sequencing batch bioreactor (SBR), and the effects of 2,4,6-TCP wastewater treatment on mRNA expression were explored. The results showed that acute toxicity of sludge and effluent chemical oxygen demand greatly exceeded that of the other SBR without 2,4,6-TCP acclimation when 2,4,6-TCP wastewater treatment in the range of 10-50 mg/L was used. The identified intermediates and 2,4,6-TCP largely contributed to the acute toxicity of sludge, which favorably fitted the Fit Exponential Decay (R
> 0.93). During the stable stages for treating 50 mg/L 2,4,6-TCP in the influent, the mRNA expression for encoding functional proteins based on the genus Pseudomonas was markedly inhibited after the completion of the SBR operation.


MOFs-derived magnetic C@Cu-Ni bimetal particles: An efficient peroxymonosulfate activator for 2,4,6-trichlorophenol degradation

Deyun Zhang, Yunong Li, Jing Guo, Lixiang Zhou, Yeqing Lan, Cheng Chen
PMID: 33388568   DOI: 10.1016/j.chemosphere.2020.129394

Abstract

In this study, magnetic Cu and Ni bimetallic particles embedded carbon sheets, namely as C@Cu-Ni, was derived via calcining a mixture of Cu-MOFs and Ni-MOFs (mass ratio = 4:6) under N
protection and served as a catalyst for the degradation of 2,4,6-trichlorophenol (2,4,6-TCP) by peroxymonosulfate (PMS). The results showed that more than 98.5% of 2,4,6-TCP (10 mg L
) was rapidly decomposed at initial pH = 5, PMS = 1 mM and catalyst dosage = 0.1 g L
within 30 min, accompanied by 42.47% removal of total organic carbon (TOC). This fully confirmed that C@Cu-Ni possessed excellent catalytic performance for PMS activation. The radical quenching experiments and electron paramagnetic resonance (EPR) investigation testified that the reactive oxygen species (ROS) included SO
,
OH, O
radicals and singlet oxygen (
O
), which were responsible for the rapid degradation of 2,4,6-TCP. Among them, O
and
O
played a decisive role. Cyclic voltammograms (CV) and electrochemical impedance spectroscopy (EIS) revealed that C@Cu-Ni material possessed superior electrical conductivity and electron transfer, improving its catalytic activity. What is more, C@Cu-Ni displayed excellent stability and could be consecutively used for five times without any decline of catalytic performance. The main intermediates of the 2,4,6-TCP degradation were analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) and possible pathways of 2,4,6-TCP degradation were further proposed. The extraordinary stability and superior catalytic activity of C@Cu-Ni coupled with its easy separation from wastewater due to magnetism suggest that the newly synthesized material may offer a promising alternative approach to efficiently degrade organic pollutants by PMS.


Tailoring of bismuth vanadate impregnated on molybdenum/graphene oxide sheets for sensitive detection of environmental pollutants 2, 4, 6 trichlorophenol

Praveen Kumar Gopi, Chandan Hunsur Ravikumar, Shen-Ming Chen, Tse-Wei Chen, Mohammad Ajmal Ali, Fahad M A Al-Hemaid, Mohammad Suliman El-Shikh, A K Alnakhli
PMID: 33472109   DOI: 10.1016/j.ecoenv.2021.111934

Abstract

In the present work, we reported a one pot simple colloidal-gel synthesis of molybdenum bismuth vanadate (MoBiVO
). The charge transfer property of MoBiVO
was improved by developing a composite with graphene oxide (GO) through sonochemical technique. The optical and morphological analysis revealed that successful formation of GO-MoBiVO
composite without any other filth. As prepared composite was used to modify the superficial surface of glassy carbon electrode (GO-MoBiVO
/GCE) and applied for the selective detection of environmental pollutant 2, 4, 6 trichrlorophenol (TCP). The electron channeling capability of GO with molybdenum bismuth vanadate possessed a superior electrochemical response in cyclic voltammetry (CV), whereas bare GCE and other modified electrodes provided an inferior response with lower current response. The differential pulse voltammetry (DPV) response of TCP at GO-MoBiVO
/GCE outcomes with low level detection of 0.4 nM and higher sensitivity of 2.49 μA μM
cm
with wider linear response 0.199-17.83 μM. Furthermore, the proposed sensor applied in practicability analysis and the results indicates GO-MoBiVO
/GCE prominent towards electrochemical detection of TCP.


Correlation between the uncoupling metabolism induced by 2,4,6-trichlorophenol and sludge toxicity in sequence batch reactors

Xiurong Chen, Quanling Lu, Shanshan Wang, Xiaoli Sun, Qiuyue Li, Xiao Wei, Yingying Yang, Yuan Wang
PMID: 33263576   DOI: 10.2166/wst.2020.460

Abstract

The correlation between sludge reduction induced by 2,4,6-trichlorophenol (2,4,6-TCP) as an uncoupler and sludge toxicity was investigated in sequence batch reactors over a 100-d operation period. The influent concentrations of 2,4,6-TCP tested were 10 mg/L, 30 mg/L, and 50 mg/L. Sludge reduction, chemical oxygen demand (COD) removal rate, and sludge toxicity were measured. The results showed that from 30 to 80 d, when the COD removal rate was at an acceptable level, the sludge reduction levels for the 10 mg/L, 30 mg/L, and 50 mg/L groups were 9.7%, 31.6%, and 41.5%, respectively, and the average sludge toxicity values were 24.2%, 38.0%, and 53.0%, respectively. Sludge reduction was positively correlated with sludge toxicity. The two-dimensional polyacrylamide gel electrophoresis/results showed that extracellular and intracellular proteins secreted by the activated sludge during uncoupling metabolism were positively correlated with sludge toxicity. Taking the COD removal rate, sludge reduction, and sludge toxicity into consideration, the optimal influent concentration of the uncoupler 2,4,6-TCP was 30 mg/L when the initial mixed liquid suspended solids of sludge was 2,500 mg/L.


Nitrifying biomass can retain its acclimation to 2,4,6-trichlorophenol

Shasha Zou, Yongming Zhang, Fu Chen, Xiyin Yu, Xueqi Wu, Chenyuan Zhang, Bruce E Rittmann
PMID: 32798897   DOI: 10.1016/j.watres.2020.116285

Abstract

Many municipal wastewater treatment plants in China receive industrial wastewater that contains inhibitory organic chemicals, such as chlorinated phenols. For the common aerobic biological treatment, nitrification is a key step, but nitrifying bacteria are notably sensitive to inhibition by chlorinated phenols. In this work, normal activated sludge (containing nitrifying biomass) was acclimated to 2,4,6-trichlorophenol (TCP). The acclimated biomass had more than 2-fold faster nitrification kinetics than normal biomass when exposed to TCP, and it also achieved effective TCP removal in parallel. When suddenly exposed to TCP after as much as two months without TCP input, the acclimated nitrifying biomass retained effective nitrification and TCP biodegradation: The nitrification rate and TCP removal rate were 0.325 mM/h and 0.049 mM/h for the acclimated biomass, compared to only 0.165 mM/h and 0.001 mM/h for normal biomass. Resistance to TCP inhibition also was retained for 5 generations of sub-culturing without TCP exposure. High-throughput sequencing confirmed that the acclimated biomass contained nitrifying bacteria and heterotrophic bacteria capable of degrading TCP, although the key genera changed during sub-culturing.


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